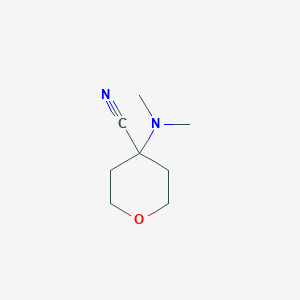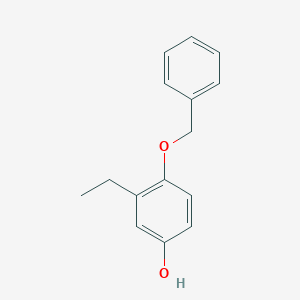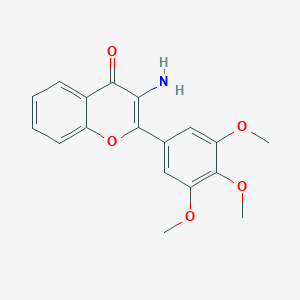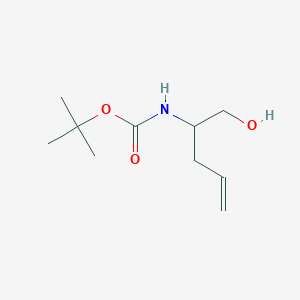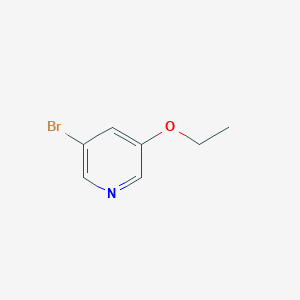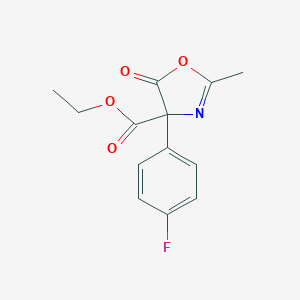
Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate, commonly known as EFMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFMC is a member of the oxazole family of compounds and has been shown to possess unique biological properties that make it a valuable tool for studying various biochemical and physiological processes. In
科学的研究の応用
EFMC has been shown to possess a wide range of biological activities that make it a valuable tool for studying various biochemical and physiological processes. One of the most promising applications of EFMC is in the field of cancer research. Studies have shown that EFMC has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. EFMC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the activity of enzymes that are essential for cancer cell survival.
In addition to its anticancer activity, EFMC has also been shown to possess antimicrobial properties. Studies have demonstrated that EFMC is effective against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. EFMC has been shown to disrupt the cell membrane of these pathogens, leading to their death.
作用機序
The precise mechanism of action of EFMC is not yet fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for cell survival. EFMC has been shown to inhibit the activity of enzymes such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. By inhibiting these enzymes, EFMC prevents cancer cells from dividing and growing, leading to their death.
Biochemical and Physiological Effects
EFMC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EFMC can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation. In vivo studies have shown that EFMC can inhibit the growth of tumors in animal models and reduce the severity of inflammatory diseases such as colitis.
実験室実験の利点と制限
EFMC has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be produced in high yields. EFMC is also stable and can be stored for extended periods of time without degradation. However, EFMC also has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several potential future directions for research on EFMC. One area of interest is in the development of new EFMC derivatives with improved biological activity and reduced toxicity. Another area of interest is in the exploration of the mechanism of action of EFMC and its interactions with other cellular components. Finally, EFMC may have potential applications in the development of new therapeutics for cancer and infectious diseases.
Conclusion
EFMC is a valuable tool for scientific research due to its unique biological properties. It has been shown to possess potent anticancer and antimicrobial activity and has potential applications in the development of new therapeutics. Although the mechanism of action of EFMC is not fully understood, research in this area has the potential to lead to new insights into the biochemical and physiological processes that underlie these activities.
合成法
EFMC can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-fluoroaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base catalyst. The resulting intermediate is then treated with an acid to form the final product. This method has been optimized to produce high yields of pure EFMC and has been widely adopted by researchers in the field.
特性
| 162247-71-4 | |
分子式 |
C13H12FNO4 |
分子量 |
265.24 g/mol |
IUPAC名 |
ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-11(16)13(12(17)19-8(2)15-13)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
InChIキー |
NGRPWJGQKVJKGM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=C(C=C2)F |
正規SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=C(C=C2)F |
同義語 |
4-Oxazolecarboxylic acid, 4-(4-fluorophenyl)-4,5-dihydro-2-methyl-5-oxo-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

